molecular formula C11H4BrF3N2 B13009026 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile

Cat. No.: B13009026
M. Wt: 301.06 g/mol
InChI Key: WRUZLCSHLLPRAU-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This multifunctional compound integrates a bromide leaving group, an electron-withdrawing trifluoromethyl group, and a carbonitrile moiety on a quinoline scaffold, making it a versatile precursor for constructing complex molecules. The core quinoline structure is a privileged scaffold in pharmaceuticals, and the presence of the trifluoromethyl group is a key feature in many modern drugs, as it can enhance metabolic stability, membrane permeability, and binding affinity to biological targets . The bromine atom at the 4-position and the carbonitrile group at the 3-position provide distinct handles for further synthetic elaboration via metal-catalyzed cross-couplings (such as Suzuki or Buchwald-Hartwig amination) and nucleophilic substitution reactions, allowing researchers to rapidly generate diverse compound libraries for screening. While specific biological data for this exact molecule is not publicly available, quinoline-3-carbonitrile derivatives have demonstrated significant research value. For instance, closely related quinoline-6-carbonitrile analogues have been developed as potent and selective inhibitors of CDK8/19, which are promising targets in oncology . The structural features of this compound suggest its primary application is as a key building block in the synthesis of potential therapeutic agents, enzyme inhibitors, and materials. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H4BrF3N2

Molecular Weight

301.06 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C11H4BrF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H

InChI Key

WRUZLCSHLLPRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-(trifluoromethyl)quinoline, followed by the introduction of a cyano group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyano group can be introduced using reagents like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

    Reduction Reactions: Hydrogen gas with a metal catalyst or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with various substituents replacing the bromine atom.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: Bulkier substituents (e.g., tetrahydrobenzoquinoline in ) reduce planarity, impacting binding to biological targets .

Electronic Properties and Reactivity

For example:

  • Nitro groups (e.g., in 8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) provide stronger electron withdrawal than trifluoromethyl, but their steric bulk may hinder binding .

Antibacterial Activity

Docking studies of quinoline-3-carbonitriles with Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) reveal that substituent position and electronic properties dictate binding affinity:

  • The target compound’s bromine and trifluoromethyl groups may form hydrophobic interactions with active-site residues, while the carbonitrile engages in hydrogen bonding .
  • In contrast, 4-(4-Bromophenyl)-2-oxo-tetrahydrobenzoquinoline-3-carbonitrile’s fused ring system limits conformational flexibility, reducing binding efficiency compared to simpler quinolines .

Antiviral Potential

Quinoline-3-carbonitriles with amino substituents (e.g., 4-(phenilamino)quinoline-3-carbonitrile derivatives) exhibit anti-HIV-1 activity by inhibiting viral replication . The target compound’s bromine could enhance metabolic stability, but the lack of an amino group may limit direct antiviral efficacy without further modification .

Key Challenges :

  • The trifluoromethyl group’s introduction often requires specialized reagents (e.g., Ruppert-Prakash reagent) or harsh conditions, complicating synthesis .
  • Bromine at position 4 may necessitate regioselective halogenation, which is less straightforward than chlorination .

Stability and Commercial Availability

  • The carboxylic acid analog (4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid) is listed as discontinued, suggesting synthetic or stability challenges .
  • In contrast, 2-Chloro-6-methylquinoline-3-carbonitrile remains commercially available, reflecting its simpler synthesis and broader applicability .

Biological Activity

4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H5BrF3N2
  • Molecular Weight : 316.08 g/mol
  • Structure : The compound features a quinoline core with bromine and trifluoromethyl substituents at the 4 and 6 positions, respectively. This unique substitution pattern influences its reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in drug development for targeting metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding.

Structure-Activity Relationships (SAR)

The presence of the bromine atom and the trifluoromethyl group significantly affects the compound's pharmacokinetic properties and biological activity. Research indicates that modifications to these substituents can lead to variations in potency against different biological targets.

CompoundMolecular FormulaUnique Features
4-BromoquinolineC9H6BrNLacks trifluoromethyl group
6-(Trifluoromethyl)quinolineC10H7F3NNo bromine substitution
4-AminoquinolineC9H8N2Contains an amino group instead of carbonitrile
4-Bromo-6-(trifluoromethyl)quinoline-3-carboxylic acidC13H9BrF3NO2Contains a carboxylic acid functional group

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. A study focused on quinoline analogues found that certain structural modifications could enhance activity against enterovirus D68 (EV-D68), a significant respiratory pathogen. Compounds with similar structural features demonstrated potent antiviral effects by targeting viral proteins effectively .

Anticancer Properties

In another study, quinoline derivatives were evaluated for their anticancer properties. Compounds similar to this compound showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. These findings suggest that this compound may also serve as a lead structure for developing novel anticancer agents.

Case Studies

  • Case Study on Antiviral Activity :
    • A series of quinoline analogues were synthesized and tested against EV-D68. Among them, those with trifluoromethyl substitutions exhibited enhanced potency due to improved binding affinity to viral proteins .
  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation.

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